molecular formula C20H25ClN2O6S B411263 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide

Cat. No.: B411263
M. Wt: 456.9g/mol
InChI Key: MYCYRPZKKUTXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a combination of chloro, methoxy, and sulfonyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would typically include steps such as purification and crystallization to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halides (e.g., NaCl), nucleophiles (e.g., NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-propan-2-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25ClN2O6S

Molecular Weight

456.9g/mol

IUPAC Name

2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-propan-2-ylacetamide

InChI

InChI=1S/C20H25ClN2O6S/c1-13(2)22-20(24)12-23(16-10-14(21)6-8-17(16)27-3)30(25,26)15-7-9-18(28-4)19(11-15)29-5/h6-11,13H,12H2,1-5H3,(H,22,24)

InChI Key

MYCYRPZKKUTXMM-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.